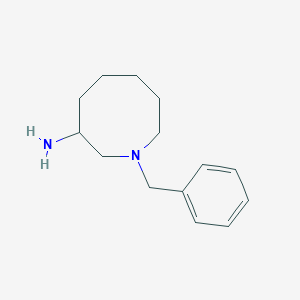

1-Benzylazocan-3-amine

Description

Contextualization of Saturated Eight-Membered Nitrogen Heterocycles

Saturated eight-membered nitrogen heterocycles, such as azocane (B75157), are a class of compounds that have garnered considerable attention in synthetic and medicinal chemistry. researchgate.netrsc.org The azocane ring is a seven-carbon, one-nitrogen saturated ring system. wikipedia.org The construction of these medium-sized rings is often challenging due to unfavorable entropic and enthalpic factors associated with their formation. rsc.org Despite these synthetic hurdles, their structural motifs are found in a variety of natural products and pharmacologically active compounds, making them attractive targets for synthetic chemists. researchgate.net The conformational complexity of the azocane ring system allows for a diverse three-dimensional arrangement of substituents, which can be pivotal for molecular recognition and biological activity.

Overview of Research Directions for Complex Amine Structures

Modern organic chemistry is increasingly focused on the development of efficient and selective methods for the synthesis of complex amine structures. ijrpr.comillinois.edu This is driven by the fact that a significant percentage of drugs and drug candidates contain amine functional groups. illinois.edu Research is directed towards the discovery of novel catalytic systems that can facilitate the formation of C-N bonds with high chemo-, regio-, and stereoselectivity. ijrpr.com Furthermore, there is a growing emphasis on the development of sustainable synthetic methods that utilize readily available starting materials and minimize waste. illinois.edu The exploration of new chemical space through the synthesis of diverse and complex amine libraries is a key strategy in the discovery of new therapeutic agents and functional materials.

Chemical and Physical Properties of 1-Benzylazocan-3-amine

While specific experimental data for this compound is not extensively available in the public domain, its properties can be predicted based on its structure and comparison to related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Predicted to be high due to molecular weight and polar groups |

| Solubility | Expected to have some solubility in organic solvents |

| Basicity (pKb) | Expected to be a weak base, typical of secondary and tertiary amines |

Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step sequence. A plausible synthetic route could start from a precursor such as (S)-3-Amino-1-benzylazocan-2-one. google.com

Table 2: Plausible Synthetic Approach for this compound

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of the Azocane Ring | Cyclization of a suitable linear amino acid derivative. |

| 2 | Introduction of the Benzyl (B1604629) Group | N-benzylation of the azocane nitrogen. |

| 3 | Formation of the Amine | Reduction of the ketone in (S)-3-Amino-1-benzylazocan-2-one to an amine. |

Characterization of the final product would rely on standard analytical techniques:

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Infrared (IR) Spectroscopy: To identify the presence of the amine N-H bonds and the aromatic C-H bonds of the benzyl group.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylazocan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-14-9-5-2-6-10-16(12-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQJRFDYJPWBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CN(CC1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzylazocan 3 Amine and Analogues

Strategic Retrosynthetic Analysis of the Azocane (B75157) Core and Substituents

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inhilarispublisher.com This process involves the imaginary breaking of bonds, known as disconnections, which correspond to known and reliable chemical reactions. amazonaws.com For a molecule like 1-Benzylazocan-3-amine, the analysis must address the formation of the eight-membered azocane ring and the installation of the benzyl (B1604629) and amine substituents.

Disconnection Strategies for C-N and C-C Bonds in the Azocane Ring

The primary disconnections for the this compound scaffold involve breaking the C-N and C-C bonds that constitute the azocane ring.

C-N Bond Disconnections: The most logical C-N disconnections are at the N1 position, as these bonds are commonly formed via nucleophilic substitution or reductive amination reactions. amazonaws.comnumberanalytics.com

Disconnection (a): N1-C2 Bond: This disconnection leads to a linear amino alcohol or a related derivative. The forward synthesis would involve an intramolecular cyclization, a common strategy for forming heterocyclic rings.

Disconnection (b): N1-C8 Bond: Similar to the N1-C2 break, this leads to a linear precursor and relies on an intramolecular ring-closing reaction.

A key strategy in the synthesis of complex amines is reductive amination, which forms C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. numberanalytics.comnih.gov Another powerful method is the Buchwald-Hartwig amination, a transition-metal-catalyzed cross-coupling reaction, although it is more commonly applied to aryl amines. pageplace.de

C-C Bond Disconnections: C-C bond disconnections within the carbocyclic backbone of the ring are more complex and often rely on powerful ring-forming reactions. youtube.comresearchgate.net

Disconnection (c): C5-C6 Bond: This disconnection breaks the ring into a more manageable acyclic precursor. The corresponding forward synthesis could be achieved via a Ring-Closing Metathesis (RCM) reaction, a powerful tool for forming medium and large rings. nih.gov This requires a precursor with terminal alkenes.

Disconnection (d): Ring Expansion: An alternative to direct cyclization is a ring expansion strategy. For instance, a substituted piperidine (B6355638) or azepane could be expanded to the eight-membered azocane ring. nih.govnih.gov This approach transforms a more readily synthesized six- or seven-membered ring into the desired azocane.

The following table summarizes the primary disconnection strategies and the corresponding synthetic reactions.

Table 1: Retrosynthetic Disconnection Strategies for the Azocane Ring

| Disconnection | Bond(s) Broken | Precursor Type | Corresponding Forward Reaction(s) |

|---|---|---|---|

| C-N Intramolecular | N1-C2 or N1-C8 | Acyclic amino halide/sulfonate | Intramolecular Williamson ether synthesis analogue, Intramolecular reductive amination |

| C-C Intramolecular | C4-C5 or C5-C6 | Acyclic diene | Ring-Closing Metathesis (RCM) |

| Ring Expansion | C-C and/or C-N | Substituted piperidine/azepane | Tiffeneau–Demjanov rearrangement, Beckmann rearrangement, Schmidt rearrangement nih.gov |

Approaches for Stereocontrol at Chiral Centers

The C3 position of this compound is a chiral center. Therefore, any comprehensive synthesis must address the control of stereochemistry at this position to yield enantiomerically pure or enriched products. youtube.com

Several strategies can be employed for stereocontrol:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenter. For example, a chiral amino acid or amino alcohol could serve as the foundation for building the azocane ring, transferring its inherent chirality to the final product.

Asymmetric Catalysis: A chiral catalyst can be used to induce enantioselectivity in a key ring-forming or functionalization step. For instance, an asymmetric hydrogenation or a chiral Lewis acid-catalyzed cyclization could establish the stereochemistry at C3.

Substrate-Controlled Diastereoselective Reactions: If a stereocenter is already present in a precursor, it can direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone at the C3 position of an azocanone intermediate could be directed by existing stereocenters on the ring, leading to a diastereoselective formation of the C3-amine stereocenter. researchgate.netnih.gov

Synthesis of Key Precursors and Building Blocks

Preparation of Functionalized Azocane Ring Intermediates

Functionalized azocanes serve as versatile platforms for the final installation of the required substituents. One common intermediate would be an azocan-3-one, which can be converted to the 3-amine via reductive amination.

Methods for synthesizing these intermediates often involve ring-expansion or cyclization strategies. A notable approach is the ring expansion of piperidines. For instance, α-Trifluoromethyl azocanes have been synthesized from 2-(trifluoropropan-2-ol) piperidines through a metal-free ring-expansion involving a bicyclic azetidinium intermediate. nih.gov This method allows for the introduction of various nucleophiles with excellent regio- and diastereoselectivity. nih.gov Although the target molecule is not trifluoromethylated, the underlying principle of ring expansion via azetidinium intermediates is broadly applicable.

Another powerful technique is Ring-Closing Metathesis (RCM). nih.gov A suitable N-protected diallylic amine can be cyclized using a Grubbs catalyst to form a dehydroazocane, which can then be hydrogenated to the saturated azocane ring. The starting diallylic amine can be synthesized from a primary amine and two equivalents of an appropriate allyl halide.

Synthesis of Benzylating Agents and Amine Precursors

The benzyl group at the N1 position is typically installed via N-alkylation. The amine at C3 can be introduced from a corresponding ketone or installed as part of the initial ring construction.

Benzylating Agents: Benzyl halides (e.g., benzyl bromide or benzyl chloride) are common benzylating agents. google.com The reaction is a standard nucleophilic substitution where the nitrogen of the precursor amine attacks the benzylic carbon. The reaction can also be achieved through reductive amination using benzaldehyde (B42025) and a reducing agent like sodium borohydride. google.comorganic-chemistry.org

Amine Precursors: If the strategy involves introducing the 3-amino group late in the synthesis, a key precursor is an azocan-3-one. This ketone can be synthesized and then converted to the amine. The conversion can be achieved through reductive amination, where the ketone is reacted with an ammonia (B1221849) source (like ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride). Alternatively, the ketone can be converted to an oxime, which is then reduced to the primary amine.

A classic method for preparing benzylamine (B48309) itself involves reacting benzyl chloride with hexamethylenetetramine, followed by acidic workup. prepchem.com This avoids the over-alkylation that often occurs when using ammonia directly. prepchem.com

Construction of the Azocane Ring System

The construction of the eight-membered azocane ring is the most challenging aspect of the synthesis. Several modern synthetic methods have proven effective for this task. nih.gov

Ring-Closing Metathesis (RCM): As mentioned, RCM is a premier method for forming medium-sized rings. nih.gov The synthesis of a benzo[b]azocine using RCM with a Grubbs II catalyst has been reported, demonstrating the feasibility of this approach for constructing the azocane core. nih.gov

Ring Expansion: Ring expansion reactions offer a powerful entry into azocine (B12641756) systems. These reactions can start from more readily available five, six, or seven-membered rings. nih.govresearchgate.net For example, the Tiffeneau–Demjanov rearrangement or the Beckmann rearrangement of cyclic oximes can be used to expand a cycloheptanone (B156872) or a related heterocyclic ketone to the azocane system. nih.gov

Cycloaddition Reactions: Intramolecular cycloaddition reactions, such as the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, can be used to construct fused ring systems that may contain an azocane moiety. rsc.org

Metal-Catalyzed Cyclization: Gold-catalyzed cyclization of alkynylindoles has been used to form the azocino[5,4-b]indole core, showcasing the power of metal catalysis to mediate the formation of eight-membered rings via 8-endo-dig cyclization. nih.gov

The following table provides examples of reaction types used in the construction of azocane and related aza-heterocyclic systems.

Table 2: Modern Synthetic Reactions for Azocane Ring Construction

| Reaction Type | Catalyst/Reagent | Precursor Type | Key Features |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs II Catalyst | Acyclic diene | Forms C=C bond, tolerant of many functional groups. nih.gov |

| Ring Expansion via Azetidinium Intermediate | None (Metal-free) | Substituted Piperidine | Excellent regio- and diastereoselectivity. nih.gov |

| Gold-Catalyzed Cyclization | AuCl₃ | Alkynylindole | Forms ring via endo-dig cyclization. nih.gov |

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) is a powerful and widely utilized strategy for the formation of unsaturated rings of various sizes, including 5- to 30-membered rings. organic-chemistry.orgwikipedia.org The reaction's popularity stems from its functional group tolerance and the use of well-defined, commercially available ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts. wikipedia.orgwikipedia.org The thermodynamic driving force for the reaction is often the removal of a volatile byproduct, typically ethylene, from the reaction mixture. organic-chemistry.org

For the synthesis of an azocane precursor, a suitably substituted diene would be required. Specifically, an N-protected diallylamine (B93489) derivative with appropriate chain lengths connecting the two terminal alkenes can be subjected to RCM. The general approach would involve a precursor like N,N-bis(pent-4-en-1-yl)amine, which upon cyclization would yield a seven-membered ring. To achieve the eight-membered azocane ring, a precursor such as an N-protected amino-diene with a longer intervening chain (e.g., N-allyl-N-(hex-5-en-1-yl)amine) would undergo intramolecular metathesis.

The choice of catalyst is crucial for optimizing the reaction. While first-generation Grubbs catalysts are effective, second and third-generation catalysts often provide higher activity and broader substrate scope. wikipedia.orgnih.gov For instance, Hoveyda-Grubbs catalysts are known for their high stability and efficiency in various metathesis reactions. beilstein-journals.org The resulting unsaturated azocane (an azocine) can then be reduced, typically via catalytic hydrogenation, to the saturated azocane skeleton.

Table 1: Comparison of Common RCM Catalysts

| Catalyst Generation | Common Examples | Key Characteristics | Typical Applications |

| First-Generation | Grubbs I Catalyst | Good functional group tolerance, stable to oxygen and protic solvents. google.com | General RCM, ROMP (Ring-Opening Metathesis Polymerization). |

| Second-Generation | Grubbs II Catalyst | Higher activity than Gen I, broader substrate scope, more efficient for sterically hindered alkenes. organic-chemistry.orgnih.gov | Complex molecule synthesis, challenging RCM reactions. |

| Hoveyda-Grubbs | Hoveyda-Grubbs I & II | High stability, catalyst can be recycled, excellent for cross-metathesis. beilstein-journals.orgumicore.com | Green chemistry applications, industrial-scale synthesis. |

| Fast-Initiating | Third-Gen Grubbs Catalysts | Pyridine (B92270) ligands lead to extremely fast initiation rates. wikipedia.org | Rapid reactions at low temperatures. |

This table summarizes general characteristics and may not reflect the outcome of every specific reaction.

Intramolecular Cyclization Reactions (e.g., Nucleophilic, Radical)

Intramolecular cyclization represents a fundamental approach to heterocycle synthesis. The formation of the eight-membered azocane ring can be achieved through various cyclization strategies, including nucleophilic and radical pathways. rsc.orgmdpi.com

Nucleophilic Cyclization: This method typically involves a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center. For instance, an amino-alkyl halide or sulfonate ester can undergo intramolecular S(_N)2 reaction to form the C-N bond that closes the ring. While effective for 5- and 6-membered rings, the formation of 8-membered rings via this direct approach is entropically disfavored. More advanced transition-metal-catalyzed methods have been developed to facilitate this transformation. Palladium-catalyzed intramolecular C-N cross-coupling reactions (a variant of the Buchwald-Hartwig amination) are particularly effective for forming medium-sized rings from amino-aryl halide precursors. mdpi.comwikipedia.org

Radical Cyclization: Intramolecular radical cyclizations offer an alternative route. These reactions can be initiated by radical initiators (e.g., AIBN with a tin hydride) or through photoredox catalysis. A linear precursor containing a radical precursor (e.g., an alkyl halide) and a radical acceptor (e.g., an alkene or alkyne) can cyclize to form the desired ring. Copper-catalyzed cyclization involving stannyl-amino protocol (SnAP) reagents has been shown to be effective for accessing 8- and 9-membered saturated N-heterocycles. mdpi.com

Formation and Manipulation of the Primary Amine Functionality at C-3

Introducing a primary amine at the C-3 position of the azocane ring requires a multi-step approach, as direct amination of an unactivated C-H bond is challenging. A common strategy involves the functionalization of an azocan-3-one precursor.

A potential synthetic route could be:

Oxime Formation: The azocan-3-one (with the nitrogen already benzylated) is reacted with hydroxylamine (B1172632) (NH(_2)OH) to form an azocan-3-one oxime.

Oxime Reduction: The resulting oxime is then reduced to the primary amine. This reduction can be accomplished using various reagents, such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation (e.g., H(_2) with a Raney Nickel catalyst).

Alternatively, the amine can be introduced via a nucleophilic substitution pathway:

Introduction of a Leaving Group: An azocan-3-ol (B13329649) can be converted into a species with a good leaving group at the C-3 position, such as a tosylate or mesylate.

Nucleophilic Substitution: The leaving group is then displaced by an azide nucleophile (e.g., sodium azide, NaN(_3)). This S(_N)2 reaction proceeds with inversion of stereochemistry if a chiral center is present.

Azide Reduction: Finally, the resulting C-3 azide is reduced to the primary amine. This transformation is cleanly and efficiently achieved by catalytic hydrogenation (e.g., H(_2), Pd/C) or by reagents like LiAlH(_4).

These methods provide versatile pathways to install the crucial primary amine functionality at the C-3 position, completing the synthesis of the target compound, this compound.

Reduction of Nitro, Nitrile, or Azide Precursors

A common and reliable strategy for introducing a primary amine functionality onto a molecular scaffold is through the reduction of a corresponding nitro, nitrile, or azide group. This approach is widely applicable and can be adapted to the synthesis of this compound, provided the requisite precursors are accessible. The choice of reducing agent is critical and depends on the specific precursor and the presence of other functional groups in the molecule. commonorganicchemistry.comorganic-chemistry.org

The synthesis would begin with a suitable azocane precursor, such as 3-azido-1-benzylazocane, 1-benzylazocane-3-carbonitrile, or 1-benzyl-3-nitroazocane. Each of these precursors can be converted to the target primary amine via a reduction reaction.

Nitro Group Reduction : The reduction of a nitro group is a fundamental transformation in organic chemistry. wikipedia.org Catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or Raney nickel is highly effective for both aliphatic and aromatic nitro compounds. commonorganicchemistry.com For substrates with functionalities sensitive to hydrogenation, metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, offer milder alternatives. commonorganicchemistry.comyoutube.com Lithium aluminium hydride (LiAlH₄) is also effective for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com

Nitrile Group Reduction : Nitriles can be reduced to primary amines using strong reducing agents like LiAlH₄ or via catalytic hydrogenation. The reaction proceeds through the addition of hydride to the carbon-nitrogen triple bond.

Azide Group Reduction : Azides are efficiently and cleanly reduced to primary amines. The Staudinger reaction, using triphenylphosphine (B44618) followed by hydrolysis, is a very mild method. Alternatively, catalytic hydrogenation or reduction with LiAlH₄ are also common and effective procedures.

Table 1: Common Reagents for the Reduction of Precursors to Amines

| Precursor Functional Group | Reagent/Method | Typical Conditions | Notes |

|---|---|---|---|

| Nitro (-NO₂) | H₂, Pd/C | H₂ atmosphere, solvent (e.g., MeOH, EtOH) | Highly efficient but can reduce other groups (e.g., alkenes, alkynes). commonorganicchemistry.com |

| Nitro (-NO₂) | Fe, HCl/AcOH | Acidic aqueous solution, heat | Classical method, often used in industry. commonorganicchemistry.com |

| Nitro (-NO₂) | SnCl₂, HCl | Acidic solution | Mild method, tolerant of some other reducible groups. commonorganicchemistry.com |

| Nitrile (-CN) | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent. |

| Nitrile (-CN) | H₂, Raney Ni | High pressure H₂, often with NH₃ to suppress secondary amine formation | Effective catalytic method. |

| Azide (-N₃) | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | General and effective reduction. |

| Azide (-N₃) | H₂, Pd/C | H₂ atmosphere, solvent (e.g., EtOH) | Clean reduction, releases N₂ gas. |

| Azide (-N₃) | PPh₃, then H₂O | Staudinger Reaction; THF, then H₂O | Very mild conditions, highly chemoselective. |

Gabriel Amine Synthesis and Analogous Methods

The Gabriel synthesis is a classic and robust method for preparing primary amines while avoiding the over-alkylation issues often encountered with direct alkylation of ammonia. masterorganicchemistry.comyoutube.com This method utilizes phthalimide (B116566) as a protected source of ammonia. masterorganicchemistry.com Its application to the synthesis of this compound would involve an Sₙ2 reaction between an activated phthalimide salt and a suitable 1-benzylazocane electrophile.

The key steps in the proposed synthesis are:

Deprotonation of Phthalimide : Phthalimide is first deprotonated with a base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form the nucleophilic potassium or sodium phthalimide salt. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution : The phthalimide anion then reacts with a 1-benzylazocane derivative bearing a good leaving group (e.g., bromide, tosylate) at the C-3 position. This proceeds via an Sₙ2 mechanism to form N-(1-benzylazocan-3-yl)phthalimide.

Liberation of the Amine : The final step is the cleavage of the phthalimide group to release the desired primary amine. youtube.com This is most commonly achieved by reacting the intermediate with hydrazine (B178648) (NH₂NH₂) in a process known as the Ing-Manske procedure. libretexts.org Alternatively, acidic or basic hydrolysis can be used, which generates phthalic acid or its salt as a byproduct. libretexts.orgyoutube.com

This method ensures the selective formation of the primary amine, as the phthalimide nitrogen is not nucleophilic enough to react with a second molecule of the alkyl halide. masterorganicchemistry.com

Table 2: Proposed Gabriel Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Phthalimide | KOH or NaH | Potassium Phthalimide | Generate a potent nitrogen nucleophile. masterorganicchemistry.com |

| 2 | Potassium Phthalimide, 3-Bromo-1-benzylazocane* | DMF or other polar aprotic solvent | N-(1-benzylazocan-3-yl)phthalimide | Sₙ2 displacement to form the C-N bond. libretexts.org |

| 3 | N-(1-benzylazocan-3-yl)phthalimide | Hydrazine (NH₂NH₂) | This compound | Cleavage of the protecting group to liberate the primary amine. youtube.com |

Note: 3-Bromo-1-benzylazocane is a hypothetical precursor for this reaction.

Stereoselective Synthesis Pathways

Introducing a substituent at the C-3 position of the azocane ring creates a stereocenter. Controlling the stereochemical outcome of this introduction is crucial for accessing enantiomerically pure forms of this compound, which is often a requirement for biologically active compounds. wikipedia.org Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective transformations.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is reliable and has been widely applied in the synthesis of complex molecules. rsc.orgnih.gov

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to the azocane scaffold. For example, an achiral azocane precursor could be acylated with a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.org The chiral environment provided by the auxiliary would then direct the stereoselective introduction of the amine precursor (e.g., an azide via a Michael addition or an electrophilic azidation) at the C-3 position.

Hypothetical Pathway Using a Chiral Auxiliary:

Attachment of Auxiliary : An α,β-unsaturated carbonyl derivative of the azocane ring is prepared and coupled to a chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone). rsc.org

Stereoselective Transformation : The resulting adduct undergoes a diastereoselective conjugate addition of an amine equivalent (e.g., an azide source). The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite face.

Removal of Auxiliary : The chiral auxiliary is cleaved under specific conditions (e.g., hydrolysis or reduction) to reveal the functionalized C-3 position with high diastereomeric purity and yield the chiral azocane derivative, which is then converted to the final amine.

Table 4: Examples of Common Chiral Auxiliaries

| Chiral Auxiliary | Type of Reaction Controlled | Typical Removal Conditions |

|---|---|---|

| Evans' Oxazolidinones | Alkylations, Aldol, Michael Additions | LiOH/H₂O₂, LiBH₄, LiAlH₄ |

| Oppolzer's Camphorsultam | Alkylations, Aldol, Michael Additions | LiOH/H₂O₂, LiAlH₄ |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones/aldehydes | Ozonolysis, acidic cleavage |

| Pseudoephedrine Amides | Asymmetric α-alkylation of carboxylic acids | Acidic or basic hydrolysis |

Asymmetric Catalysis in Ring Formation or Substituent Introduction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.org This approach is highly efficient and atom-economical. For the synthesis of chiral this compound, asymmetric catalysis could be applied either during the formation of the azocane ring itself or in the functionalization of a pre-existing ring.

Potential Asymmetric Catalytic Strategies:

Asymmetric Reductive Amination : The reduction of the imine formed from 1-benzylazocan-3-one can be performed using a chiral catalyst. For instance, a chiral transition-metal catalyst (e.g., based on Iridium or Rhodium) with a chiral ligand can facilitate the asymmetric hydrogenation or transfer hydrogenation of the C=N bond, leading to one enantiomer of the amine in excess. organic-chemistry.org

Asymmetric C-H Amination : Direct, enantioselective amination of a C(sp³)–H bond at the C-3 position of the 1-benzylazocane ring is a cutting-edge strategy. researchgate.net This can be achieved using a chiral rhodium or iron catalyst that guides a nitrene transfer from a nitrogen source (like a sulfamate) to the C-3 position with high enantiocontrol. researchgate.netresearchgate.net

Asymmetric Conjugate Addition : If an α,β-unsaturated azocane precursor is used, the addition of an amine equivalent can be catalyzed by a chiral organocatalyst (e.g., a primary amine catalyst derived from an amino acid) or a chiral metal complex to afford an enantiomerically enriched product. rsc.orgrsc.org

Table 5: Asymmetric Catalysis Approaches for Chiral Amine Synthesis

| Catalytic Method | Precursor Type | Catalyst Type | Description |

|---|---|---|---|

| Asymmetric Hydrogenation | Imine/Enamine | Chiral Rh, Ru, or Ir complexes | Catalytic reduction of a C=N bond using H₂ and a chiral metal-ligand complex. organic-chemistry.org |

| Asymmetric Transfer Hydrogenation | Imine/Enamine | Chiral Rh, Ru, or Ir complexes | Uses a hydrogen source like formic acid or isopropanol (B130326) instead of H₂ gas. organic-chemistry.org |

| Asymmetric C-H Amination | Saturated Hydrocarbon | Chiral Rh or Fe complexes | Direct insertion of a nitrene into a C-H bond, guided by a chiral catalyst. researchgate.net |

| Organocatalytic Conjugate Addition | α,β-Unsaturated Carbonyl | Chiral primary/secondary amines | Addition of a nucleophile to a Michael acceptor, where the catalyst activates the substrate and controls stereochemistry. rsc.org |

Diastereoselective Transformations

Diastereoselective synthesis relies on the influence of one or more pre-existing stereocenters within a molecule to control the formation of a new stereocenter. The inherent conformational preferences of the eight-membered azocane ring can be exploited to achieve diastereoselectivity.

If a chiral center already exists in the 1-benzylazocane ring (other than at C-3), it can direct the installation of the amine group. For example, in the reduction of 1-benzylazocan-3-one, a pre-existing stereocenter elsewhere in the ring could favor the approach of a reducing agent from one face over the other, leading to a diastereomerically enriched amino alcohol (after reduction of the ketone) or amine (via reductive amination).

Substrate-Controlled Reduction: The reduction of the ketone in 1-benzylazocan-3-one can be influenced by the ring's conformation. Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are highly sensitive to steric hindrance. The most stable conformation of the azocane ring will preferentially expose one face of the carbonyl group to the incoming hydride, resulting in the diastereoselective formation of one alcohol diastereomer. This alcohol could then be converted to the amine via a Mitsunobu reaction with inversion of stereochemistry, providing access to a specific diastereomer of the target amine.

A directed reductive amination, where a substituent on the ring (e.g., a hydroxyl group) coordinates to the reagent, can also provide high levels of diastereoselectivity. organic-chemistry.org For instance, using Ti(iOPr)₄ can direct the stereoselective preparation of syn-1,3-amino alcohols from β-hydroxy ketones. organic-chemistry.org

Modern Catalytic Approaches in Azocane Synthesis

Recent years have witnessed a surge in the development of catalytic methods that provide access to complex molecular architectures with high levels of efficiency and selectivity. For the synthesis of azocanes, these modern approaches have proven invaluable, offering alternatives to classical, often multi-step, synthetic sequences.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. rsc.orgnih.gov In the context of azocane synthesis, rhodium and palladium-catalyzed reactions have emerged as particularly powerful strategies.

A notable example is the rhodium-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides, which provides a modular entry to substituted azocanes. acs.orgrsc.org This method involves the directed generation of a rhodacyclopentanone intermediate from an aminocyclopropane derivative, which then undergoes insertion of an alkene and subsequent fragmentation to yield the eight-membered azocane ring. acs.orgrsc.org The reaction conditions, including the choice of catalyst, ligand, and solvent, have been optimized to achieve good to excellent yields for a range of substrates.

For instance, the cyclization of N-cyclopropyl-N-(pent-4-en-1-yl)acrylamide derivatives can be efficiently catalyzed by a cationic rhodium(I) complex. The specific catalyst system and reaction conditions significantly influence the reaction's success.

| Entry | Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-cyclopropyl-N-(pent-4-en-1-yl)acrylamide | [Rh(CO)2Cl]2 / P(4-(CF3)C6H4)3 | PhCN | 150 | 53 |

| 2 | N-(2-methylcyclopropyl)-N-(pent-4-en-1-yl)acrylamide | [Rh(cod)2]BARF / P(4-(CN)C6H4)3 | PhCN | 160 | 63 |

Data sourced from a study on rhodium-catalyzed azocane synthesis. acs.org

This strategy highlights the potential for creating diverse azocane structures by varying the substituents on both the cyclopropane (B1198618) and acrylamide (B121943) moieties.

Palladium-catalyzed cross-coupling reactions, such as the well-established Buchwald-Hartwig amination, also offer a viable pathway for the synthesis of azocane precursors. researchgate.netnih.govnih.gov While direct examples for the synthesis of this compound via this method are not prevalent in the literature, the approach is widely used for the formation of C-N bonds in related heterocyclic systems. For example, the intramolecular amination of a halo-substituted N-benzyl aminoalkene could, in principle, be employed to construct the azocane ring.

C-H Functionalization for Selective Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex molecules, including nitrogen heterocycles. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. In the context of azocane synthesis, C-H functionalization can be envisioned for both the construction of the ring and the introduction of substituents onto a pre-existing azocane core.

The direct amination of C(sp³)–H bonds is a particularly attractive transformation for accessing compounds like this compound. While challenging, significant progress has been made in this area using various transition-metal catalysts. Iron-catalyzed intramolecular C(sp³)–H amination of organic azides has been shown to be an effective method for the synthesis of saturated N-heterocycles. nih.gov A readily available and air-stable iron(III) complex with a redox-active ligand can catalyze the intramolecular amination of unactivated C(sp³)–H bonds to generate a range of N-heterocycles with high turnover numbers. nih.gov

A hypothetical application of this methodology to a precursor of this compound could involve the intramolecular C-H amination of an N-benzyl protected amino azide.

| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1-azido-5-phenylpentane | 1 | 12 | 62 |

| 1-azido-4-phenylbutane | 1 | 12 | 85 |

Illustrative data based on a study of iron-catalyzed C(sp3)-H amination. nih.gov

Furthermore, the direct α-C–H bond functionalization of unprotected cyclic amines has been achieved without the use of transition metals. rsc.org This method involves deprotonation of the amine, addition of a hydride acceptor to form an imine intermediate in situ, which is then captured by a nucleophile. While this has been demonstrated for smaller rings, its application to azocanes could provide a direct route to α-substituted derivatives.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition-metal catalysis and biocatalysis. rsc.org It has proven particularly effective in the enantioselective synthesis of complex molecules. For the synthesis of chiral 3-aminoazocane analogues, organocatalytic methods offer a promising approach.

While direct organocatalytic methods for the synthesis of this compound are not extensively documented, related transformations provide a strong proof of principle. For instance, the enantioselective synthesis of β-amino ketones and β-amino acids has been achieved through various organocatalytic strategies, including Mannich reactions and conjugate additions. rsc.orgacs.orgrsc.org These methods often employ chiral amine or Brønsted acid catalysts to control the stereochemical outcome.

A plausible organocatalytic route to a precursor of this compound could involve the asymmetric conjugate addition of an amine to an α,β-unsaturated ester or ketone that contains the backbone of the azocane ring. For example, a chiral amine catalyst could facilitate the enantioselective addition of benzylamine to a suitable eight-membered cyclic enone.

| Catalyst Type | Reaction Type | Key Features |

| Chiral Proline Derivatives | Aldol/Mannich Reactions | Formation of C-C and C-N bonds with high enantioselectivity. |

| Chiral Phosphoric Acids | Aza-Michael Additions | Catalyzes the addition of nucleophiles to α,β-unsaturated systems. |

| Chiral Squaramides | Michael Additions | Effective for the conjugate addition of various nucleophiles. |

The development of new organocatalytic methods for the synthesis of medium-sized rings remains an active area of research, and it is anticipated that such strategies will play an increasingly important role in accessing complex azocane derivatives in an enantiomerically pure form.

Chemical Reactivity and Mechanistic Investigations of 1 Benzylazocan 3 Amine

Reactivity of the Primary Amine Nitrogen

The primary amine group in 1-Benzylazocan-3-amine is anticipated to be the most reactive site for a variety of chemical transformations due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.

Nucleophilic Reactions: Alkylation, Acylation, and Sulfonylation

The nitrogen atom of the primary amine is a potent nucleophile and is expected to readily participate in substitution reactions with suitable electrophiles.

Alkylation: The reaction of this compound with alkyl halides is predicted to proceed via a nucleophilic substitution mechanism (SN2 for primary and some secondary halides) to yield secondary and tertiary amines. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.orgnih.gov To achieve mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary. rsc.org

Acylation: The primary amine is expected to react readily with acylating agents like acyl chlorides, acid anhydrides, and esters to form stable amide derivatives. This reaction is typically robust and high-yielding. The resulting N-(1-benzylazocan-3-yl)amide would be significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Greener approaches using benzotriazole (B28993) chemistry in water have been developed for the N-acylation of various amines and could likely be applied here. rsc.org

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base is expected to yield a sulfonamide. This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. The resulting sulfonamide from this compound would have an acidic proton on the nitrogen, rendering it soluble in aqueous base. researchgate.net

Table 1: Predicted Nucleophilic Reactions of the Primary Amine in this compound

| Reaction Type | Reagent Example | Predicted Product Type | General Observations from Analogous Reactions |

| Alkylation | Methyl Iodide | Secondary Amine | Prone to overalkylation to tertiary amine and quaternary salt. wikipedia.orgnih.gov |

| Acylation | Acetyl Chloride | Amide | Generally a high-yielding and clean reaction. rsc.org |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Product is expected to be soluble in aqueous base. researchgate.net |

Reactions with Carbonyl Compounds (Imine and Enamine Formation)

The primary amine of this compound is expected to react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its departure as water, but not so acidic as to protonate the amine, which would render it non-nucleophilic. nih.gov

In cases where the carbonyl compound has an α-hydrogen, the initially formed imine could potentially tautomerize to an enamine, although the imine is generally the more stable product for primary amines.

Table 2: Predicted Imine Formation with this compound

| Carbonyl Compound | Predicted Intermediate | Predicted Final Product | Key Reaction Condition |

| Acetone | Hemiaminal | Imine | Acid catalysis (e.g., pH ~5) nih.gov |

| Benzaldehyde (B42025) | Hemiaminal | Imine (Schiff Base) | Acid catalysis, removal of water |

Oxidative Transformations of the Amine

The primary amine group can undergo various oxidative transformations, although these reactions can sometimes be complex and lead to a mixture of products. The specific outcome would depend on the oxidizing agent used. For instance, oxidation of primary amines can lead to imines, nitriles, or oximes, though these transformations often require specific reagents and conditions to be selective. The benzylic tertiary amine within the azocane (B75157) ring could also be susceptible to oxidation, potentially leading to N-oxide formation or other degradation pathways.

Transformations Involving the Azocane Ring System

The eight-membered azocane ring is a flexible heterocyclic system that can participate in various structural modifications.

Ring Expansion and Contraction Reactions

While no specific studies on the ring expansion or contraction of this compound were found, general methodologies for such transformations in related systems suggest potential pathways.

Ring Expansion: It is conceivable that under specific conditions, the azocane ring could be expanded. For example, some palladium-catalyzed allylic amine rearrangements have been shown to effect two-carbon ring expansions of smaller cyclic amines to their azepane and azocane counterparts. nih.gov While applying this to an already existing azocane is not a direct extrapolation, it highlights that ring expansion methodologies for N-heterocycles are an active area of research. wikipedia.orgnih.govresearchgate.net

Ring Contraction: Ring contractions of cyclic systems are also known, often driven by the formation of a more stable, smaller ring (e.g., a five- or six-membered ring). researchgate.net For instance, a one-carbon ring contraction of cyclic enoxysilanes can be mediated by sulfonyl azides. To apply such a strategy to this compound, it would first require the formation of an appropriate enamine or enol ether derivative from a ketone precursor to the amine.

Functionalization at Ring Carbon Positions

Introducing new functional groups onto the carbon skeleton of the azocane ring is a plausible transformation.

α-Functionalization: The carbon atoms adjacent to the ring nitrogen (the α-carbons) are activated towards deprotonation and subsequent reaction with electrophiles. The functionalization of saturated azacycles at the α-position has been achieved through various methods, including those that proceed via iminium ion intermediates. For this compound, this would likely involve the carbons at the 2- and 8-positions.

Remote Functionalization: Functionalization at positions more distant from the nitrogen atom is more challenging and would likely require a directed approach, possibly involving metal-catalyzed C-H activation or starting from a pre-functionalized azocane ring. Research has demonstrated the ability to functionalize saturated heterocycles like azepanes and azocanes to create fused bicyclic systems. rsc.org

Reactions at the Benzylic Moiety

The benzyl (B1604629) group in this compound is a site of significant reactivity, allowing for a variety of chemical transformations.

The benzyl group can undergo electrophilic aromatic substitution (EAS) reactions. The N-alkyl substituent on the aromatic ring is an activating group and an ortho, para-director. researchgate.net This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. mdpi.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly the ortho and para substituted products. The steric bulk of the azocane ring may influence the ortho:para ratio, potentially favoring the less hindered para position.

The benzylic C-H bonds in this compound are susceptible to activation and subsequent functionalization. A variety of catalytic systems have been developed for the C(sp³)–H functionalization of benzylamines. For instance, palladium-catalyzed C-H cross-coupling reactions of N-protected benzylamines with aryl boronic esters have been demonstrated to proceed via kinetic resolution, yielding both chiral benzylamines and their ortho-arylated derivatives in high enantiomeric purity. ipb.pt Another approach involves the regio- and chemoselective C(sp³)–H arylation of benzylamines through the synergistic combination of single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. researchgate.net This method allows for the selective functionalization of the N-benzylic position over other C-H bonds in the molecule. researchgate.net

The N-benzyl group is a common protecting group for amines and can be removed under various conditions.

Oxidative Cleavage: The benzylic C-N bond can be cleaved oxidatively. For example, treatment of N-benzylamines with potassium superoxide (B77818) can yield the corresponding benzaldehyde and the debenzylated amine. wikipedia.org Electrochemical methods have also been developed for the selective oxidative cleavage of the benzyl C-N bond under metal-free conditions. rsc.org The reaction is proposed to proceed through a nitrogen radical cation intermediate. rsc.org

Hydrogenolysis: Catalytic hydrogenolysis is a widely used method for the debenzylation of N-benzylamines. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate (B1220265) or hydrazine (B178648) hydrate. researchgate.net The reaction proceeds via cleavage of the benzylic C-N bond to afford toluene (B28343) and the free amine. researchgate.netscielo.br

| Reaction Type | Reagents/Conditions | Products |

| Oxidative Cleavage | Potassium superoxide; Electrochemical oxidation | Benzaldehyde, Azocan-3-amine |

| Hydrogenolysis | Pd/C, H₂ or Ammonium formate | Toluene, Azocan-3-amine |

Interplay of Functional Groups and Remote Electronic Effects

The reactivity of this compound is not simply the sum of its individual functional groups but is also governed by their electronic interplay. Remote electronic effects, transmitted either through bonds or through space, can influence the reactivity of distant parts of the molecule.

The nitrogen of the azocane ring and the primary amine at the 3-position can exert through-bond inductive and field effects on the benzylic moiety. Conversely, the electronic nature of the benzyl group can influence the basicity and nucleophilicity of the nitrogen atoms in the azocane ring.

Through-space interactions between the lone pairs of the nitrogen atoms and the π-system of the benzyl ring may also occur, depending on the conformation of the azocane ring. Such interactions have been shown to be significant in other systems, such as cyclophanes, and can affect the electronic properties and reactivity of the molecule. rsc.org Computational studies on dehydro-diazine radicals have highlighted the importance of through-space interactions between nitrogen lone pairs and a radical center in determining molecular stability. researchgate.net While not a radical itself, the principles of through-space interactions in this compound could influence transition states and reaction pathways.

Remote C-H functionalization of cyclic amines, often proceeding through radical pathways involving hydrogen atom transfer (HAT), exemplifies the interplay between functional groups. researchgate.net In such reactions, an initial radical formed at one site can lead to the selective functionalization of a distant C-H bond, a process that is highly dependent on the molecule's three-dimensional structure and the electronic environment.

Radical Chemistry and Photoredox Transformations Involving this compound

In recent years, photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. Benzylamines are excellent substrates for such transformations.

Visible-light-driven photoredox catalysis can be employed for the α-C–H functionalization of amines. For instance, the combination of an iridium photoredox catalyst with a hydrogen atom transfer (HAT) co-catalyst enables the highly regio- and chemoselective C(sp³)–H arylation at the N-benzylic position of benzylamines. researchgate.net This approach has been shown to be applicable to a wide range of primary, secondary, and tertiary benzylamines. researchgate.net

Furthermore, photoredox catalysis can facilitate the synthesis of N-benzylic heterocycles through the cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using a dual nickel/photoredox catalytic system. scribd.com The mechanism of photoredox-catalyzed synthesis of ¹⁵N-benzylamines has also been investigated, highlighting the role of radical intermediates. nih.gov

Radical cascade reactions initiated by the photoredox generation of nitrogen-centered radicals can lead to remote functionalization. For example, the oxidative generation of electrophilic amidyl radicals and their subsequent transposition via a 1,5-hydrogen atom transfer can result in the functionalization of remote C-H bonds. researchgate.net While these examples involve amides, similar principles could potentially be applied to the amine functionalities in this compound.

| Photoredox Transformation | Catalytic System | Functionalization Achieved |

| C(sp³)–H Arylation | Ir photoredox catalyst + HAT catalyst | Arylation at the benzylic position |

| Cross-Coupling | Ni/photoredox dual catalysis | Formation of N-benzylic heterocycles |

| Remote C-H Functionalization | Photoredox-generated N-radicals | Potential for functionalization at positions distal to the nitrogen atoms |

Derivatization and Analogue Synthesis Based on 1 Benzylazocan 3 Amine

Synthesis of Secondary and Tertiary Amines from 1-Benzylazocan-3-amine

The primary amine at the C-3 position of this compound is a key functional group for the introduction of various substituents, leading to the formation of secondary and tertiary amines.

Reductive Amination: A common and efficient method for the synthesis of secondary and tertiary amines is reductive amination. This reaction involves the condensation of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective.

N-Alkylation: Direct N-alkylation of the C-3 primary amine can be achieved by reaction with alkyl halides. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. However, this method can sometimes lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the desired product.

| Reagent Class | Example Reagent | Product Type |

| Aldehyde | Benzaldehyde (B42025) | Secondary Amine |

| Ketone | Acetone | Secondary Amine |

| Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |

Formation of Amides, Ureas, and Carbamates

The nucleophilic nature of the C-3 primary amine allows for its ready conversion into a variety of important functional groups, including amides, ureas, and carbamates.

Amide Synthesis: Amides are readily prepared by the acylation of the primary amine of this compound with acyl chlorides or acid anhydrides. nih.gov These reactions are typically rapid and high-yielding, often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. nih.gov Alternatively, direct coupling with carboxylic acids can be achieved using various coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Urea Synthesis: Ureas can be synthesized by reacting this compound with isocyanates. This reaction is generally very efficient and proceeds under mild conditions. An alternative approach involves the reaction with carbamoyl (B1232498) chlorides. A particularly useful method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, which can provide good to excellent yields with high purity. acs.orgfrontiersin.org

Carbamate Synthesis: Carbamates are typically formed by the reaction of the primary amine with chloroformates, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. Another method involves the reaction with a Boc-anhydride (di-tert-butyl dicarbonate) to form a Boc-protected amine, which can then be further manipulated. nih.gov A one-pot procedure for the synthesis of carbamates from amines involves the use of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source under mild conditions. rsc.org

| Reagent Type | Resulting Functional Group |

| Acyl Chloride | Amide |

| Isocyanate | Urea |

| Chloroformate | Carbamate |

Substitution and Functionalization at the Azocane (B75157) Ring Carbon Positions (beyond C-3 amine)

Functionalization of the saturated carbon framework of the azocane ring presents a greater synthetic challenge but offers significant opportunities for structural diversification. Modern C-H activation strategies are increasingly being applied to saturated heterocycles.

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to saturated azacycles like pyrrolidines, piperidines, and azepanes. nih.gov These methods often utilize directing groups to achieve regioselectivity. For this compound, the existing amine or a derivative could potentially direct C-H activation to adjacent positions. For instance, α-arylation of saturated azacycles has been achieved using arylboronic acids in the presence of a palladium catalyst. nih.gov A different approach involves a visible light-mediated lactamization followed by a C-C cleavage/cross-coupling protocol, which has been shown to be effective for the α-arylation, alkynylation, and vinylation of saturated azacycles, including azocane. acs.org

Modifications of the Benzyl Moiety for Structural Diversity

The N-benzyl group serves as a handle for further functionalization, allowing for the introduction of a wide range of substituents on the aromatic ring. Additionally, the benzyl group can be removed to provide the corresponding secondary amine within the azocane ring.

Debenzylation: The N-benzyl group can be removed through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. acs.orgwikipedia.orgnih.gov This reaction yields the corresponding secondary amine at the N-1 position of the azocane ring, which can then be further derivatized. Other methods for N-debenzylation include the use of strong acids or oxidizing agents. nih.gov For instance, ceric ammonium nitrate (B79036) has been used for the chemoselective debenzylation of N-benzyl tertiary amines. rsc.org

Synthesis of Fused or Bridged Ring Systems Incorporating the Azocane Core

The azocane ring of this compound can serve as a foundation for the construction of more complex polycyclic systems. This can be achieved through intramolecular cyclization reactions, where a functional group on a side chain reacts with a position on the azocane ring or its substituents.

Intramolecular Amination: A common strategy for forming fused rings is through intramolecular C-N bond formation. For example, a suitably functionalized side chain attached to the C-3 position could undergo an intramolecular palladium-catalyzed amination to form a new heterocyclic ring fused to the azocane core. nih.gov

Ring Expansion: It is also possible to synthesize larger, fused ring systems through ring expansion strategies. For instance, metalated ureas derived from benzo-fused nitrogen heterocycles have been shown to undergo migratory ring expansion to form benzodiazepines and benzodiazocines. dntb.gov.uaresearchgate.net A similar strategy could potentially be applied to a derivative of this compound.

Cycloaddition Reactions: The synthesis of fused azocane frameworks has been achieved through catalytic asymmetric [4+4] cycloadditions. researchgate.net While this is a powerful method, it would require significant modification of the this compound core to introduce the necessary diene functionality.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a compound by providing its exact mass, which in turn allows for the determination of its elemental composition. Unlike nominal mass spectrometry, HRMS can distinguish between ions with very similar integer masses.

For 1-Benzylazocan-3-amine (C₁₄H₂₂N₂), HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺, to several decimal places. This exact mass is then compared to the theoretical mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). The close agreement between the experimental and theoretical mass confirms the molecular formula.

Isotopic pattern analysis further corroborates the elemental composition. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be predicted and compared with the experimental data.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₄H₂₂N₂ |

| Calculated Exact Mass ([M+H]⁺) | 219.1856 |

| Observed Exact Mass ([M+H]⁺) | 219.1854 |

| Mass Error (ppm) | < 5 ppm |

| Isotopic Pattern | M+1 peak approximately 15.3% of the M peak |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional (2D) NMR experiments would be necessary to assign all the proton (¹H) and carbon (¹³C) signals of this compound and to establish its covalent framework and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton-proton connectivities within the azocane (B75157) ring and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the benzyl group to the azocane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is vital for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of the substituents on the azocane ring.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Benzyl-CH₂ | 3.65 (s, 2H) | 63.5 | C1', C2, C8 | H2', H6', H2, H8 |

| Benzyl-C1' | - | 138.0 | - | - |

| Benzyl-C2'/C6' | 7.30 (d, 2H) | 129.0 | C4' | H3'/H5', Benzyl-CH₂ |

| Benzyl-C3'/C5' | 7.35 (t, 2H) | 128.5 | C1' | H2'/H6', H4' |

| Benzyl-C4' | 7.25 (t, 1H) | 127.0 | C2'/C6' | H3'/H5' |

| Azocane-C2 | 2.80 (m, 2H) | 58.0 | C3, C8, Benzyl-CH₂ | H3, H8, Benzyl-CH₂ |

| Azocane-C3 | 3.10 (m, 1H) | 50.0 | C2, C4, C5 | H2, H4, H-amine |

| Azocane-C4 | 1.60 (m, 2H) | 28.0 | C2, C3, C5, C6 | H3, H5 |

| Azocane-C5 | 1.50 (m, 2H) | 26.0 | C3, C4, C6, C7 | H4, H6 |

| Azocane-C6 | 1.55 (m, 2H) | 27.0 | C4, C5, C7, C8 | H5, H7 |

| Azocane-C7 | 1.70 (m, 2H) | 30.0 | C5, C6, C8 | H6, H8 |

| Azocane-C8 | 2.70 (m, 2H) | 55.0 | C2, C6, C7, Benzyl-CH₂ | H2, H7, Benzyl-CH₂ |

| Amine-NH₂ | 1.90 (br s, 2H) | - | C3 | H3 |

Advanced Solid-State NMR for Crystalline Forms

Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material. ssNMR is particularly useful for studying polymorphism (the existence of different crystalline forms), as different packing arrangements in the crystal lattice would result in distinct NMR spectra.

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral)

This compound possesses a stereocenter at the C3 position of the azocane ring, making it a chiral molecule. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is essential for determining the absolute configuration of the enantiomers.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with positive and negative bands, is a unique fingerprint of a specific enantiomer. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. VCD provides a more complex and information-rich spectrum than ECD. Similar to ECD, the experimental VCD spectrum of an enantiomerically pure sample would be compared with the computationally predicted spectra for the (R) and (S) configurations to determine the absolute stereochemistry.

X-ray Crystallography for Solid-State Structural Elucidation and Conformation

X-ray crystallography stands as a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, configuration, and conformation. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals no specific X-ray diffraction data for the compound this compound. The structural details presented herein are therefore based on the foundational principles of the technique and what a crystallographic analysis would hypothetically reveal about this molecule.

At its core, single-crystal X-ray diffraction involves irradiating a high-quality crystal of the target compound with a focused beam of X-rays. carleton.edufiveable.me The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.orgazolifesciences.com By analyzing the geometric arrangement and intensities of these diffracted spots, researchers can generate a three-dimensional electron density map of the molecule. fiveable.menih.gov From this map, the precise coordinates of each atom in the crystal lattice can be determined, yielding a detailed molecular structure. creative-biostructure.comjove.com

A successful crystallographic analysis of this compound would provide invaluable insights into its solid-state structure. Key information that would be elucidated includes:

Conformation of the Azocane Ring: The eight-membered azocane ring is conformationally flexible. X-ray analysis would definitively establish the specific ring conformation (e.g., boat-chair, crown) adopted by the molecule in the crystalline state.

Stereochemistry: The analysis would confirm the relative stereochemistry of the substituents on the azocane ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained, offering insight into the bonding characteristics. carleton.eduwikipedia.org

Torsional Angles: The dihedral or torsional angles would describe the spatial relationship between different parts of the molecule, such as the orientation of the benzyl group relative to the azocane ring.

Intermolecular Interactions: The crystal packing would reveal how individual molecules of this compound interact with each other in the solid state. numberanalytics.comnumberanalytics.com This includes identifying hydrogen bonds involving the amine group and other potential non-covalent interactions that stabilize the crystal lattice.

While experimental data for this compound is not available, the table below illustrates the type of crystallographic data that would be generated from such an analysis.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value | Description |

| Empirical Formula | C₁₄H₂₂N₂ | The elemental composition of the molecule. |

| Formula Weight | 218.34 | The molecular weight of the compound. |

| Crystal System | Data not available | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. fiveable.me |

| Space Group | Data not available | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | |

| a (Å) | Data not available | |

| b (Å) | Data not available | |

| c (Å) | Data not available | |

| α (°) | Data not available | |

| β (°) | Data not available | |

| γ (°) | Data not available | |

| Volume (ų) | Data not available | The volume of the unit cell. |

| Z | Data not available | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | Data not available | The calculated density of the crystal. |

Computational and Theoretical Chemistry Studies of 1 Benzylazocan 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations solve the Schrödinger equation (or approximations thereof) for a given molecular structure.

Electronic Structure Analysis and Frontier Molecular Orbitals

An electronic structure analysis would reveal how electrons are distributed within the 1-Benzylazocan-3-amine molecule. Key to this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom of the amine group or the π-system of the benzyl (B1604629) group. The LUMO, conversely, would be expected to be distributed over the electron-deficient areas, ready to accept electrons.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap | 5.4 | Energy difference indicating chemical stability and reactivity. |

Conformation Analysis and Conformational Landscapes

The eight-membered azocane (B75157) ring in this compound is highly flexible, capable of adopting numerous conformations. A computational conformational analysis would identify the most stable (lowest energy) three-dimensional arrangements of the atoms. This is typically done by performing a systematic or stochastic search of the molecule's potential energy surface. The results are often visualized as a conformational landscape, a plot of energy versus conformational coordinates (e.g., dihedral angles).

For the azocane ring, common conformations include boat-chair, twist-boat-chair, and crown families. The presence of the bulky benzyl group on the nitrogen atom and the amine group at the 3-position would significantly influence the relative energies of these conformations due to steric hindrance.

Energetics of Stereoisomers

The amine group at the 3-position of the azocane ring is a stereocenter, meaning this compound can exist as two enantiomers: (R)-1-Benzylazocan-3-amine and (S)-1-Benzylazocan-3-amine. While enantiomers have identical intrinsic energies, the presence of other chiral centers or interactions with a chiral environment can lead to diastereomers with different energies. Quantum chemical calculations would be used to determine the relative energies of any possible diastereomeric forms, which arise from the combination of the stereocenter at C3 and the conformational chirality of the azocane ring.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Boat-Chair (BC) - Axial | 0.0 | τ1: 60, τ2: -110 |

| Boat-Chair (BC) - Equatorial | 1.5 | τ1: 65, τ2: 175 |

| Twist-Boat-Chair (TBC) | 2.8 | τ1: 45, τ2: -90 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with their environment.

Conformational Sampling in Solution and Gas Phase

MD simulations would be employed to explore the conformational space of this compound in both the gas phase (an isolated molecule) and in solution. In the gas phase, the molecule's dynamics are governed solely by its internal energy. In solution, interactions with solvent molecules play a crucial role. By simulating the molecule for nanoseconds or longer, a representative ensemble of conformations can be generated, providing a more realistic picture of its flexibility than static calculations alone.

Solvent Effects on Molecular Conformation

The choice of solvent can have a profound impact on the conformational preferences of a molecule. MD simulations incorporating explicit solvent molecules (e.g., water, methanol, chloroform) would be used to study these effects. Polar solvents might stabilize conformations where polar groups (like the amine) are exposed, through hydrogen bonding and dipole-dipole interactions. Nonpolar solvents might favor more compact conformations to minimize unfavorable interactions. The simulations would analyze parameters such as the radial distribution functions between solute and solvent atoms to quantify these interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to investigate the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational studies would be invaluable in understanding its synthesis and subsequent chemical transformations.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves several key chemical steps, such as N-alkylation and reductive amination. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states of these reactions. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy, which provides a quantitative measure of the reaction's feasibility. For instance, in a potential synthesis involving the reductive amination of a ketone precursor, computational models could identify the transition state for the iminium ion formation and the subsequent hydride transfer, offering a detailed atomistic view of the bond-forming and bond-breaking processes.

Catalytic Cycle Analysis

Many synthetic routes for amines and related heterocycles employ catalysts to enhance reaction rates and selectivity. researchgate.net Computational chemistry is crucial for elucidating the mechanisms of these catalytic cycles. researchgate.net For a hypothetical catalytic synthesis of this compound, computational modeling could be used to:

Identify the active catalytic species: Determine the structure of the catalyst in its active state.

Map the energetic profile of the entire catalytic cycle: Calculate the energies of all intermediates and transition states.

Understand catalyst deactivation pathways: Investigate potential side reactions that could lead to a loss of catalytic activity.

This level of analysis provides a rational basis for optimizing reaction conditions and designing more efficient catalysts.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)